

toxicological profile of 4-tert-Octylphenol

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Compound of Interest

Compound Name: 4-tert-Octylphenol-13C6

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An In-Depth Technical Guide on the Toxicological Profile of 4-tert-Octylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Octylphenol (4-t-OP) is an alkylphenol that has garnered significant attention from the scientific community due to its widespread presence in the environment and its potential to disrupt endocrine systems. This technical guide provides a comprehensive overview of the toxicological profile of 4-t-OP, synthesizing key data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.

Physicochemical Properties

4-tert-Octylphenol is a synthetic organic compound characterized by a phenol ring substituted with a bulky tert-octyl group.^[1] This structure confers specific physicochemical properties that influence its environmental fate and biological interactions.

Property	Value	Reference
CAS Number	140-66-9	[1]
Molecular Formula	C ₁₄ H ₂₂ O	[1]
Molecular Weight	206.33 g/mol	[1]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	79-82 °C	[1]
Boiling Point	280-283 °C	[1]
Water Solubility	19 mg/L at 22°C	[1]
log Kow (Octanol-Water Partition Coefficient)	4.12	[1]
Vapor Pressure	0.21 Pa at 20°C	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 4-tert-octylphenol have been investigated in rodent models, revealing its absorption, distribution to various tissues, metabolic pathways, and routes of excretion.

Absorption

Following oral administration in rats, 4-t-OP is absorbed from the gastrointestinal tract.[2] Bioavailability has been reported to vary between rat strains, with Sprague-Dawley rats showing higher absorption (up to 55%) compared to Wistar rats (around 10%).[2] Dermal absorption is also considered to be high based on its physicochemical properties.[2]

Distribution

Due to its lipophilic nature, 4-t-OP tends to accumulate in adipose tissue.[2] Studies in rats have shown its distribution to various organs, including the liver, kidney, and reproductive

tissues.[2] Interestingly, tissue concentrations did not appear to increase with repeated dosing, suggesting a lack of significant bioaccumulation with continuous exposure.[2]

Metabolism

4-tert-octylphenol undergoes both Phase I and Phase II metabolism, primarily in the liver.[2] Phase I reactions involve hydroxylation of the phenol ring.[2] Subsequently, the parent compound and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate in Phase II reactions to form more water-soluble compounds.[2] 4-t-OP has also been shown to have a direct inhibitory effect on some cytochrome P450 enzymes.[2]

Excretion

The metabolites of 4-t-OP are primarily excreted in the urine and feces.[2]

Toxicological Profile

Acute Toxicity

4-tert-Octylphenol exhibits low acute toxicity via the oral route.

Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>2000 mg/kg bw	[2]
LD ₅₀	Mouse	Oral	3210 mg/kg bw	[3]
Skin Irritation	Rabbit	Dermal	Irritating	[1]
Eye Irritation	Rabbit	Ocular	Severe Irritant	[1]

Sub-lethal effects observed in acute oral toxicity studies in rats included diuresis, ruffled fur, ataxia, and labored breathing.[2] Dermal application in rabbits resulted in skin irritation, and in some studies, severe erythema and necrosis.[1][2] It is classified as a severe eye irritant.[1]

Sub-chronic Toxicity

Repeated oral exposure to 4-t-OP in rats for 28 to 90 days has been shown to cause systemic effects at higher doses.[2] Observed effects include reductions in body weight gain and changes in the weights of the liver and kidneys.[2]

Genotoxicity

The genotoxic potential of 4-tert-octylphenol has been evaluated in both in vitro and in vivo systems. While it is generally considered not to be genotoxic, some studies have indicated a potential for DNA damage at high concentrations.[4] An in vivo study using the comet assay in rats showed a significant increase in DNA damage (tail length and tail moment) in peripheral blood cells at a dose of 250 mg/kg bw administered orally for 4 weeks.[4]

Carcinogenicity

There is currently insufficient evidence to classify 4-tert-octylphenol as a carcinogen.

Reproductive and Developmental Toxicity

The effects of 4-t-OP on reproduction and development are a primary area of concern due to its endocrine-disrupting properties.

A two-generation reproductive toxicity study in rats, following a protocol similar to OECD Guideline 416, administered 4-t-OP in the diet at concentrations of 0, 0.2, 20, 200, and 2000 ppm.[1][2] Adverse systemic effects, such as decreased body weights in adults and offspring, were observed only at the highest dose (2000 ppm).[1][2] This high dose also led to minor, body weight-related delays in the age of vaginal patency in F1 females and preputial separation in F1 males.[1][2] Importantly, no effects were observed on reproductive parameters, including sperm count, motility, and morphology, or on estrous cyclicity.[1][2] The No-Observed-Adverse-Effect Level (NOAEL) for systemic and postnatal developmental toxicity was determined to be 200 ppm, while the NOAEL for reproductive toxicity was at or above 2000 ppm.[1][2]

Perinatal exposure to 4-t-OP in mice has been shown to disrupt brain development and lead to abnormal cognitive, social, and anxiety-like behaviors in the offspring.[5]

Endocrine-Disrupting Effects and Mechanism of Action

The primary mechanism of toxicity for 4-tert-octylphenol is its action as an endocrine-disrupting chemical (EDC). It is a known xenoestrogen, meaning it can mimic the effects of the natural estrogen, 17 β -estradiol.

Estrogenic Activity

4-t-OP exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ER α and ER β .^[6] This binding initiates a cascade of molecular events typically triggered by endogenous estrogens. This interaction can lead to the activation of estrogen-responsive genes and the subsequent physiological effects.^[6]

The estrogenic potency of 4-t-OP is significantly lower than that of 17 β -estradiol. However, its persistence in the environment and potential for bioaccumulation raise concerns about chronic exposure.

Uterotrophic Effects

A hallmark of estrogenic activity is the stimulation of uterine growth (uterotrophic effect) in female rodents. In vivo studies have demonstrated that 4-t-OP can induce a significant increase in uterine weight in both immature and ovariectomized adult rats.^[4] The magnitude of this response is dose-dependent and varies with the route of administration, with subcutaneous injection generally producing a greater effect than oral gavage.^[4]

Effects on the Male Reproductive System

Exposure to 4-t-OP has been shown to adversely affect the male reproductive system in some studies, with reported effects including reduced testicular size and sperm production in rats.^[7] However, as noted in the two-generation study, these effects are often observed at high doses that also cause systemic toxicity.^{[1][2]}

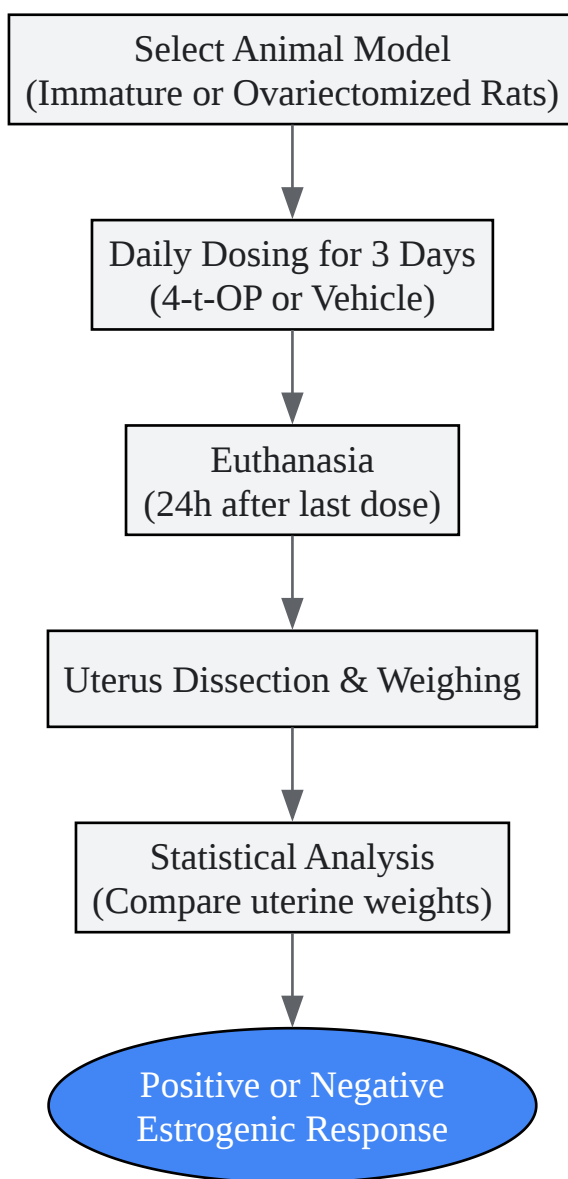
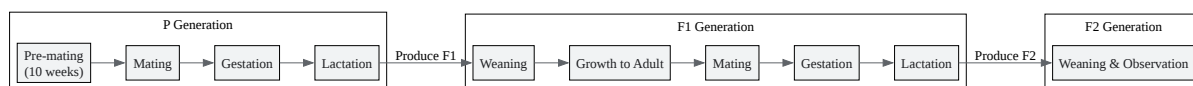
Induction of Vitellogenin

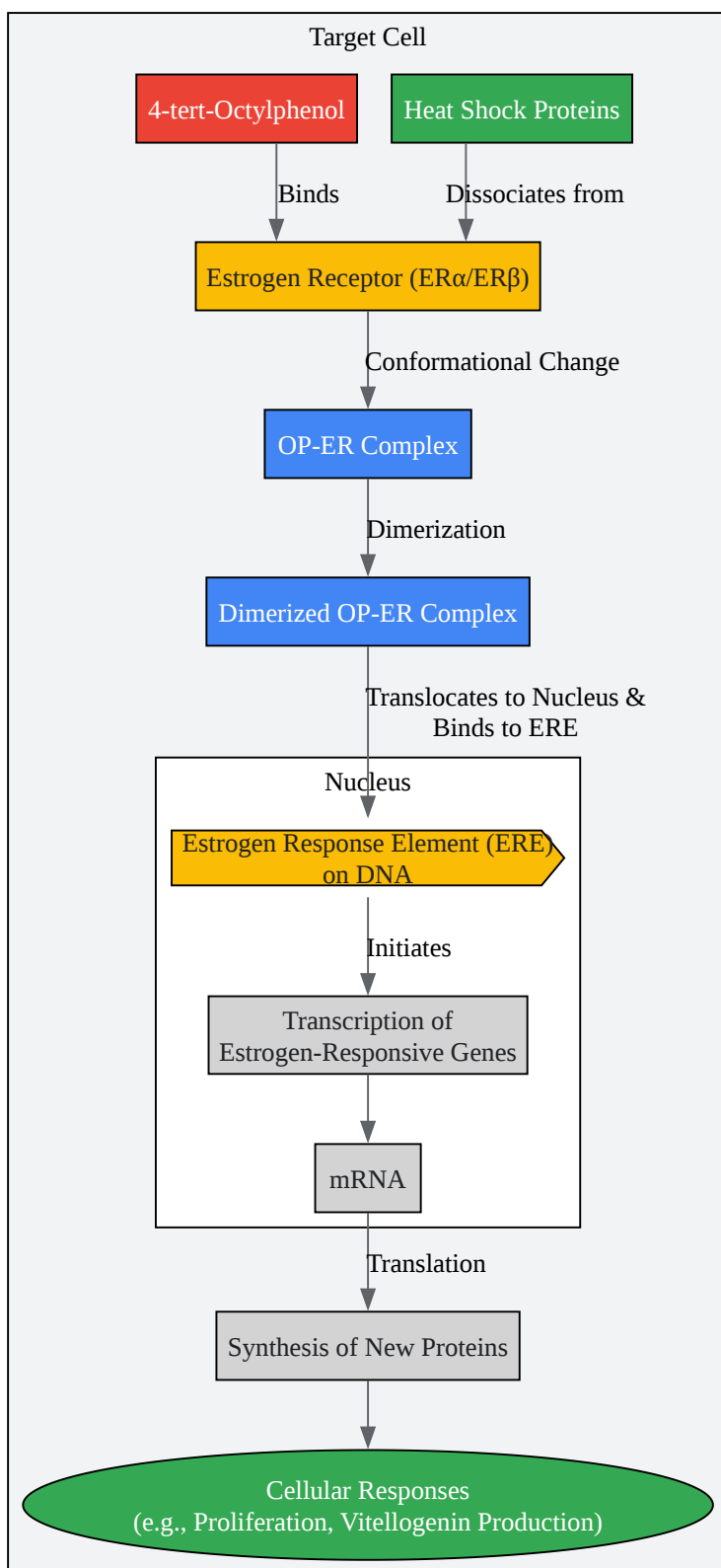
In fish, a key biomarker for exposure to estrogenic compounds is the induction of vitellogenin (Vtg), an egg-yolk precursor protein, in males.^[8] Studies have shown that exposure of male fish to 4-t-OP, either through water or diet, leads to a dose-dependent increase in plasma Vtg levels.^{[8][9]}

Experimental Protocols

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

- Test System: Wistar rats (30 per sex per group).[\[1\]](#)[\[2\]](#)
- Administration: 4-tert-Octylphenol administered in the diet at concentrations of 0, 0.2, 20, 200, and 2000 ppm.[\[1\]](#)[\[2\]](#)
- Dosing Period: P (parental) generation dosed for a pre-mating period, during mating, gestation, and lactation. F1 generation dosed from weaning through mating to the weaning of the F2 generation.[\[1\]](#)[\[2\]](#)
- Parameters Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights.
 - Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at vaginal patency and preputial separation, and post-weaning developmental landmarks.[\[1\]](#)[\[2\]](#)
 - Sperm Analysis (F1 males): Sperm count, motility, and morphology.[\[1\]](#)[\[2\]](#)
 - Estrous Cyclicity (F1 females): Monitored by vaginal smears.[\[1\]](#)
 - Pathology: Gross necropsy and histopathology of reproductive and endocrine tissues.





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